molecular formula C17H24N2O3 B10968930 5-Oxo-5-[4-(2-phenylethyl)piperazin-1-yl]pentanoic acid

5-Oxo-5-[4-(2-phenylethyl)piperazin-1-yl]pentanoic acid

Cat. No.: B10968930
M. Wt: 304.4 g/mol
InChI Key: BOYOIBSLJBFHTN-UHFFFAOYSA-N
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Description

5-Oxo-5-[4-(2-phenylethyl)piperazin-1-yl]pentanoic acid is a complex organic compound characterized by a piperazine ring substituted with a phenylethyl group and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-[4-(2-phenylethyl)piperazin-1-yl]pentanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylethyl Group: The phenylethyl group is introduced via nucleophilic substitution, where the piperazine reacts with phenylethyl halides.

    Attachment of the Pentanoic Acid Chain: The final step involves the acylation of the substituted piperazine with a pentanoic acid derivative, often using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pentanoic acid chain, converting it to an alcohol.

    Substitution: The piperazine ring can participate in various substitution reactions, including alkylation and acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.

    Reduction: Conversion to 5-hydroxy-5-[4-(2-phenylethyl)piperazin-1-yl]pentanoic acid.

    Substitution: Various alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

5-Oxo-5-[4-(2-phenylethyl)piperazin-1-yl]pentanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s derivatives are explored for use in materials science and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Oxo-5-[4-(2-phenylethyl)piperazin-1-yl]pentanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylethyl group may mimic endogenous ligands, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-[4-(2-pyrimidinyl)piperazin-1-yl]pentanoic acid
  • 5-(4-Methyl-piperazin-1-yl)-5-oxo-pentanoic acid

Uniqueness

5-Oxo-5-[4-(2-phenylethyl)piperazin-1-yl]pentanoic acid is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets, making it a valuable compound in drug design and other applications.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

5-oxo-5-[4-(2-phenylethyl)piperazin-1-yl]pentanoic acid

InChI

InChI=1S/C17H24N2O3/c20-16(7-4-8-17(21)22)19-13-11-18(12-14-19)10-9-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,21,22)

InChI Key

BOYOIBSLJBFHTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)CCCC(=O)O

Origin of Product

United States

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